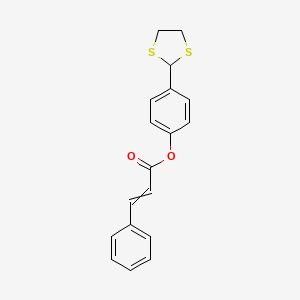

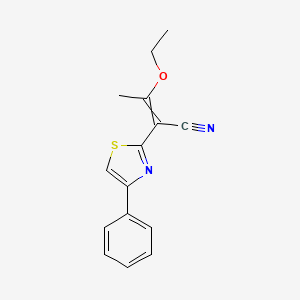

![molecular formula C9H8F3NO B1352057 [4-(三氟甲基)苯基]乙酰胺 CAS No. 41360-55-8](/img/structure/B1352057.png)

[4-(三氟甲基)苯基]乙酰胺

描述

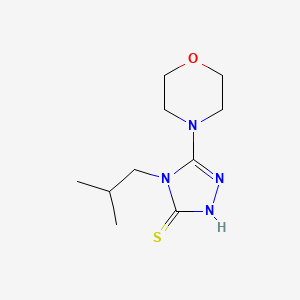

“[4-(Trifluoromethyl)phenyl]acetamide” is an organic compound with the molecular formula C9H8F3NO . It is also known as 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide .

Synthesis Analysis

The synthesis of “[4-(Trifluoromethyl)phenyl]acetamide” involves the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde to form a dimer interface . Trifluoromethylpyridines, which are structurally similar, have been synthesized and applied in the agrochemical and pharmaceutical industries .Molecular Structure Analysis

The molecular structure of “[4-(Trifluoromethyl)phenyl]acetamide” can be viewed using Java or Javascript .Chemical Reactions Analysis

“[4-(Trifluoromethyl)phenyl]acetamide” undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3, and t-amyl alcohol . It also participates in site-selective Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

“[4-(Trifluoromethyl)phenyl]acetamide” has a density of 1.3±0.1 g/cm3, a boiling point of 299.3±40.0 °C at 760 mmHg, and a flash point of 134.8±27.3 °C . It also has a molar refractivity of 45.5±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 156.0±3.0 cm3 .科学研究应用

以下是 [4-(三氟甲基)苯基]乙酰胺在科学研究应用方面的全面分析,重点介绍其独特的应用:

荧光化学传感器的合成

该化合物已被用于合成荧光光诱导电子转移 (PET) 化学传感器。 这些化学传感器旨在检测特定离子或分子,使其在各种分析应用中发挥作用 .

分子印迹聚合物的开发

沉积具有 –PhCF3 基团的噻吩衍生物,如 [4-(三氟甲基)苯基]乙酰胺,是创建分子印迹聚合物的一种有前景的替代方案。 这些聚合物在传感器技术中具有潜在的应用 .

氟核磁共振研究

[4-(三氟甲基)苯基]乙酰胺用于氟 (19F) 核磁共振研究,以评估三氟甲基标签的化学位移敏感性。 这对阐明不同的蛋白质构象或状态至关重要 .

抗菌剂

使用 [4-(三氟甲基)苯基]乙酰胺合成的 N-(三氟甲基)苯基取代的吡唑衍生物已显示出抗菌活性,表明其在开发新药物方面的潜力 .

作物保护行业

包括 [4-(三氟甲基)苯基]乙酰胺在内的氟化有机化学品的开发在作物保护行业中正变得越来越重要。 这些化合物用于合成杀虫剂 .

安全和危害

“[4-(Trifluoromethyl)phenyl]acetamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

Trifluoromethyl derivatives, such as “[4-(Trifluoromethyl)phenyl]acetamide”, are expected to have many novel applications in the future due to their unique physicochemical properties . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

作用机制

Target of Action

A related compound, 4-(trifluoromethyl)phenol, is known to target a disintegrin and metalloproteinase with thrombospondin motifs 5

Biochemical Pathways

Related compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that [4-(Trifluoromethyl)phenyl]acetamide may influence a variety of biochemical pathways.

生化分析

Biochemical Properties

[4-(Trifluoromethyl)phenyl]acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the aggregation of anilines, which can stabilize certain molecular structures . Additionally, [4-(Trifluoromethyl)phenyl]acetamide interacts with coumarin rings and light chains, inhibiting their dehydrogenation . These interactions suggest that the compound can influence the stability and function of specific biomolecules, making it a valuable tool in biochemical research.

Cellular Effects

The effects of [4-(Trifluoromethyl)phenyl]acetamide on various types of cells and cellular processes have been studied extensively. It has been shown to reduce the ability of mosquitoes to synthesize ATP, which is essential for their flight muscles This indicates that [4-(Trifluoromethyl)phenyl]acetamide can influence cellular metabolism and energy production

Molecular Mechanism

At the molecular level, [4-(Trifluoromethyl)phenyl]acetamide exerts its effects through various binding interactions with biomolecules. It has been found to stabilize coumarin rings and light chains by inhibiting their dehydrogenation . This suggests that the compound can influence the activity and function of specific proteins and enzymes. Additionally, [4-(Trifluoromethyl)phenyl]acetamide’s ability to inhibit the aggregation of anilines further highlights its role in modulating molecular interactions and stability.

Transport and Distribution

The transport and distribution of [4-(Trifluoromethyl)phenyl]acetamide within cells and tissues are critical factors that influence its activity and function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cellular compartments . These interactions are essential for understanding how [4-(Trifluoromethyl)phenyl]acetamide exerts its effects at the cellular level.

属性

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGYICZMKKIHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194311 | |

| Record name | (4-(Trifluoromethyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41360-55-8 | |

| Record name | 4-(Trifluoromethyl)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41360-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)benzeneacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041360558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-(Trifluoromethyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(trifluoromethyl)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(TRIFLUOROMETHYL)BENZENEACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAV5FV4ABV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What biological activities have been reported for derivatives of [4-(trifluoromethyl)phenyl]acetamide?

A1: Derivatives of [4-(trifluoromethyl)phenyl]acetamide have shown promising inhibitory activity against α-glucosidase and α-amylase enzymes, which are key players in regulating blood sugar levels. [, ] Additionally, some derivatives exhibited anti-inflammatory properties by inhibiting tetradecanoylphorbol acetate (TPA)-induced edema and reducing myeloperoxidase activity and leukocyte infiltration. [] Furthermore, certain derivatives displayed anticancer activity against specific cancer cell lines, including breast cancer (MDA) and prostate cancer (PC3). []

Q2: How do these compounds interact with their targets to exert their biological effects?

A2: While the exact mechanism of action varies depending on the specific target and derivative, some insights have been gained through kinetic studies and molecular docking simulations. For instance, in the case of α-glucosidase and α-amylase inhibition, kinetic studies suggest that certain derivatives act through a competitive mode of inhibition. [] Molecular docking studies have provided further support for these findings, revealing key binding interactions between the compounds and the active sites of these enzymes. []

Q3: What is the significance of the trifluoromethyl group in these compounds?

A3: The trifluoromethyl group plays a crucial role in the biological activity and physicochemical properties of these compounds. Studies comparing different trifluoromethyl tags in the context of 19F NMR studies of proteins have shown that the position and chemical environment of the trifluoromethyl group significantly influence the chemical shift sensitivity of the 19F nucleus. [, ] This sensitivity is crucial for detecting subtle changes in protein conformation and topology, making these compounds valuable tools for studying protein function and drug screening.

Q4: Have any structure-activity relationship (SAR) studies been conducted on these compounds?

A4: Yes, several SAR studies have been conducted, exploring the impact of different substituents on the phenyl ring and the acetamide nitrogen on the biological activity of these compounds. For instance, the presence of electron-donating or -withdrawing groups at specific positions on the phenyl ring can significantly influence the potency and selectivity of the compounds towards various targets. [, ] Moreover, modifications to the acetamide nitrogen, such as the introduction of bulky or hydrophobic substituents, can also impact the activity and physicochemical properties of the compounds. [, ]

Q5: Are there any analytical methods used to characterize and study these compounds?

A5: Various analytical techniques are employed for characterizing and studying these compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , ] NMR spectroscopy, specifically 19F NMR, is particularly useful for studying compounds containing the trifluoromethyl group, as it provides valuable information about the chemical environment and dynamics of the fluorine atoms. [, ] X-ray crystallography has also been used to elucidate the three-dimensional structures of some derivatives and their complexes, providing insights into their binding modes and intermolecular interactions. []

Q6: What are the potential applications of [4-(trifluoromethyl)phenyl]acetamide derivatives in drug discovery?

A6: Given their diverse biological activities, [4-(trifluoromethyl)phenyl]acetamide derivatives hold promise as potential therapeutic agents for various diseases. Their inhibitory activity against α-glucosidase and α-amylase suggests potential applications in the development of new antidiabetic drugs. [] Their anti-inflammatory properties make them attractive candidates for treating inflammatory disorders. [] Furthermore, their demonstrated anticancer activity against specific cancer cell lines warrants further investigation for potential use in cancer therapy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

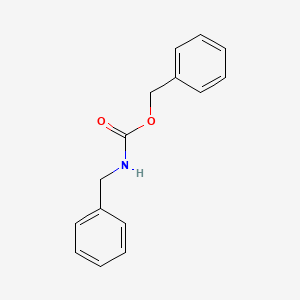

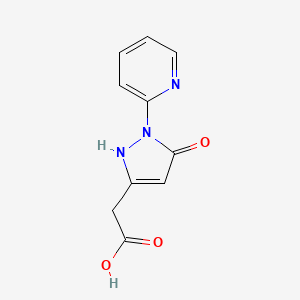

![2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B1351991.png)

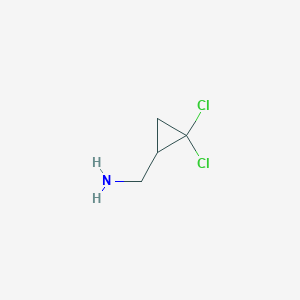

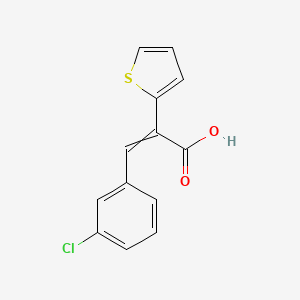

![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)

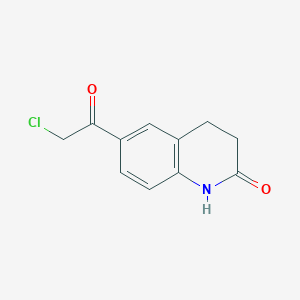

![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)